Cas no 2137613-08-0 (5-Cyclopropyl-3-(5-methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid)

5-Cyclopropyl-3-(5-methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound featuring a fused oxazole and furan ring system with a cyclopropyl substituent. This structure imparts unique reactivity and potential applications in medicinal chemistry and agrochemical research. The carboxylic acid moiety enhances its utility as a versatile intermediate for further derivatization, such as amide or ester formation. Its distinct molecular architecture may contribute to selective binding interactions in biological systems, making it valuable for the development of novel inhibitors or ligands. The compound's stability and synthetic accessibility further underscore its relevance in exploratory synthesis and structure-activity relationship studies.
5-Cyclopropyl-3-(5-methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid structure
2137613-08-0 structure
Product name:5-Cyclopropyl-3-(5-methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid
CAS No:2137613-08-0
MF:C12H11NO4
MW:233.220043420792
CID:6216860
PubChem ID:165455818

5-Cyclopropyl-3-(5-methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2137613-08-0
    • EN300-717149
    • 5-cyclopropyl-3-(5-methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid
    • 5-Cyclopropyl-3-(5-methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid
    • Inchi: 1S/C12H11NO4/c1-6-2-5-8(16-6)10-9(12(14)15)11(17-13-10)7-3-4-7/h2,5,7H,3-4H2,1H3,(H,14,15)
    • InChI Key: JUBVHZBITVHGFP-UHFFFAOYSA-N
    • SMILES: O1C(=C(C(=O)O)C(C2=CC=C(C)O2)=N1)C1CC1

Computed Properties

  • Exact Mass: 233.06880783g/mol
  • Monoisotopic Mass: 233.06880783g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 318
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 76.5Ų

5-Cyclopropyl-3-(5-methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-717149-1.0g
5-cyclopropyl-3-(5-methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid
2137613-08-0
1g
$0.0 2023-06-06

Additional information on 5-Cyclopropyl-3-(5-methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid

5-Cyclopropyl-3-(5-methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid: A Comprehensive Overview

The compound 5-Cyclopropyl-3-(5-methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid, with the CAS number NO2137613-08-0, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structural features, which include a cyclopropyl group, a 5-methylfuran moiety, and a 1,2-oxazole ring system. The integration of these functional groups makes it a promising candidate for various applications, particularly in drug discovery and development.

Recent studies have highlighted the potential of this compound as a bioactive agent with potential therapeutic applications. The 1,2-oxazole ring system is known for its ability to act as a bioisostere of more traditional heterocyclic systems, offering unique pharmacokinetic properties. The presence of the cyclopropyl group further enhances the molecule's stability and bioavailability, making it an attractive target for researchers in the pharmaceutical industry.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Key steps include the formation of the 1,2-oxazole ring through cyclization reactions and the subsequent introduction of the cyclopropyl and 5-methylfuran substituents. These steps are critical in determining the final product's properties and its suitability for biological testing.

In terms of pharmacological activity, this compound has shown promise in preliminary assays targeting various disease states. For instance, studies have demonstrated its ability to modulate key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, its interaction with G-protein coupled receptors (GPCRs) has been explored, indicating its role in modulating signaling pathways associated with neurological disorders.

The integration of computational chemistry techniques has further enhanced our understanding of this compound's behavior at the molecular level. Molecular docking studies have revealed favorable binding affinities with several therapeutic targets, providing insights into its potential mechanisms of action. These findings have been corroborated by in vitro experiments, which have further validated its bioactivity.

One of the most exciting developments in recent research is the exploration of this compound's potential as a lead molecule in drug design. Its structural flexibility allows for further modification to optimize pharmacokinetic properties such as solubility and metabolic stability. Researchers are actively investigating strategies to enhance its bioavailability while maintaining its therapeutic efficacy.

In conclusion, 5-Cyclopropyl-3-(5-methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid represents a significant advancement in the field of medicinal chemistry. Its unique structure, combined with promising biological activity and favorable pharmacokinetic properties, positions it as a valuable tool in drug discovery efforts. As research continues to unfold, this compound holds the potential to contribute significantly to the development of novel therapeutic agents addressing unmet medical needs.

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